5-Methyl-1,3-benzodioxole: A Comprehensive Technical Guide
5-Methyl-1,3-benzodioxole: A Comprehensive Technical Guide
CAS Number: 7145-99-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methyl-1,3-benzodioxole, a significant chemical intermediate in various synthetic applications, particularly within the pharmaceutical and fine chemical industries. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, key applications, and safety information.
Core Properties of 5-Methyl-1,3-benzodioxole
5-Methyl-1,3-benzodioxole, also known as 3,4-(Methylenedioxy)toluene, is an aromatic organic compound. Its structure, featuring a benzodioxole ring with a methyl substituent, makes it a valuable building block in the synthesis of more complex molecules.[1]
Physical and Chemical Data
The key physical and chemical properties of 5-Methyl-1,3-benzodioxole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 193-200 °C | [1][3][4] |
| Density | 1.135 - 1.2 g/cm³ at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.532 | [4] |
| Flash Point | 76.1 °C | [3] |
| Assay | ≥98.0% | [1][5] |
| InChI Key | GHPODDMCSOYWNE-UHFFFAOYSA-N | [2] |
| SMILES | Cc1ccc2c(c1)OCO2 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Methyl-1,3-benzodioxole. Mass spectrometry data (GC-MS) is available for this compound and its derivatives, which is essential for confirming its molecular weight and fragmentation pattern during synthesis and analysis.
Synthesis and Reactivity
5-Methyl-1,3-benzodioxole is typically synthesized from 4-methylcatechol. It serves as a versatile intermediate for further chemical modifications, such as formylation, to produce valuable derivatives.
Synthesis of 5-Methyl-1,3-benzodioxole
A common synthetic route involves the reaction of 4-methylcatechol with a methyleneating agent like dichloromethane in the presence of a base.
Experimental Protocol: Synthesis of 5-Methyl-1,3-benzodioxole
This protocol is based on analogous procedures for the synthesis of similar benzodioxole derivatives.
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Materials:
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4-Methylcatechol
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Dichloromethane (CH₂Cl₂)
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Cesium Carbonate (Cs₂CO₃) or another suitable base
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Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
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Water (deionized)
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Ethyl acetate or other suitable extraction solvent
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Magnesium sulfate (anhydrous)
-
-
Procedure:
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To a solution of 4-methylcatechol in DMSO, add cesium carbonate.
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Stir the mixture at room temperature to ensure homogeneity.
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Slowly add dichloromethane to the reaction mixture.
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Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 5-Methyl-1,3-benzodioxole.
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Formylation to 6-Methyl-1,3-benzodioxole-5-carbaldehyde
The electron-rich nature of the aromatic ring in 5-Methyl-1,3-benzodioxole makes it susceptible to electrophilic aromatic substitution, such as formylation. A common method for this transformation is the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a generalized protocol for the formylation of an electron-rich aromatic compound.
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Materials:
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5-Methyl-1,3-benzodioxole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Sodium acetate
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Diethyl ether or other suitable extraction solvent
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Water (deionized)
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Brine
-
-
Procedure:
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To a solution of 5-Methyl-1,3-benzodioxole in DMF, cool the mixture in an ice bath.
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Slowly add phosphorus oxychloride to the cooled solution while stirring.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Monitor the reaction progress by TLC or GC.
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Upon completion, carefully pour the reaction mixture into a beaker of ice containing a solution of sodium acetate in water.
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Stir the resulting mixture for a short period.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure.
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Purify the residue by column chromatography to yield 6-Methyl-1,3-benzodioxole-5-carbaldehyde.
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Applications in Drug Development and Chemical Synthesis
The primary application of 5-Methyl-1,3-benzodioxole is as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]
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Pharmaceutical Synthesis : It is a crucial building block in the multi-step synthesis of various pharmaceutical compounds.[1][5] A notable example is its use as an intermediate in the production of Sitaxentan sodium, an endothelin receptor antagonist.[5]
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Chemical Research and Development : Researchers utilize this compound to explore novel chemical reactions and to develop new compounds with potential applications across different industries.[5]
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Fine Chemical Manufacturing : It is a key component in the production of specialized chemicals that require high purity.[1][5]
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
